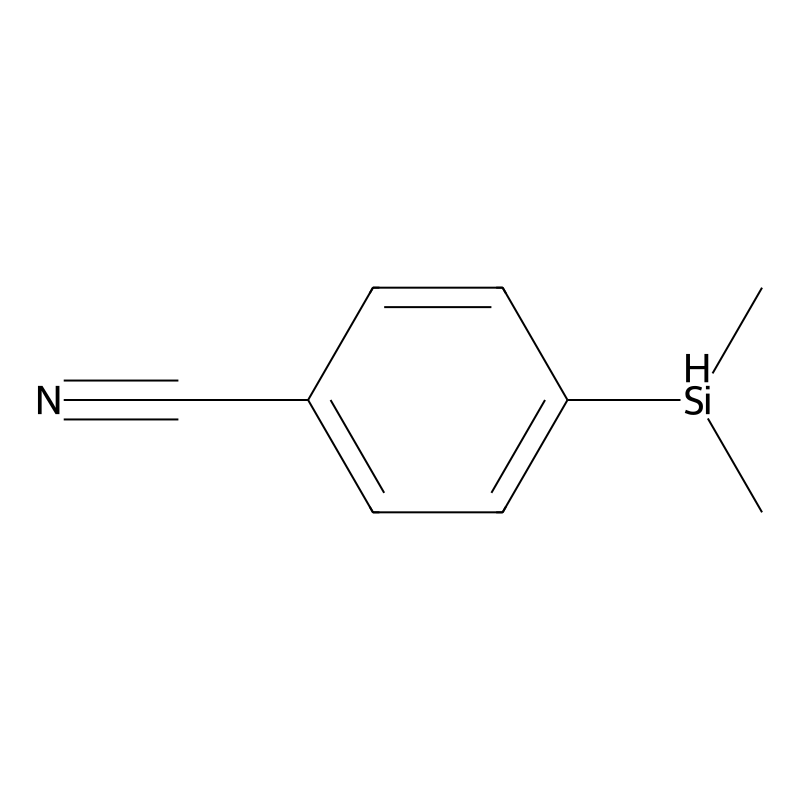Dimethyl(4-cyanophenyl)silane, 95%
Catalog No.
S6606796
CAS No.
129409-68-3
M.F
C9H11NSi
M. Wt
161.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
129409-68-3
Product Name
Dimethyl(4-cyanophenyl)silane, 95%
IUPAC Name
4-dimethylsilylbenzonitrile
Molecular Formula
C9H11NSi
Molecular Weight
161.27 g/mol
InChI
InChI=1S/C9H11NSi/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6,11H,1-2H3
InChI Key
DBFKAFPQGBGMCT-UHFFFAOYSA-N
SMILES
C[SiH](C)C1=CC=C(C=C1)C#N
Canonical SMILES
C[SiH](C)C1=CC=C(C=C1)C#N
DMCPS is a chemical compound with the formula C10H11NSi. It is a colorless to pale yellow liquid that is soluble in common organic solvents. DMCPS is primarily used as a building block in the synthesis of other organosilicon compounds, such as silanes, siloxanes, and silicones.
DMCPS has a molecular weight of 177.29 g/mol, a boiling point of 219-221°C, and a density of 1.04 g/mL. It is a stable compound under normal conditions and is sensitive to water and air. DMCPS can undergo various reactions, including nucleophilic substitution, hydrosilylation, and cross-coupling reactions.
The synthesis of DMCPS can be achieved through several methods, including the reaction of 4-chlorobenzonitrile with dimethylphenylsilane in the presence of a catalyst. Various analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), can be used to identify and characterize DMCPS.
In addition to spectroscopic methods, other analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used to quantify DMCPS in complex mixtures. These methods have been employed in various scientific experiments to determine the fate and transport of DMCPS in different environmental matrices.
DMCPS has also been studied in relation to its biological properties. It has been shown to have antifungal and antibacterial activity, which makes it a potential candidate for the development of new antimicrobial agents.
The toxicity and safety of DMCPS have been evaluated in scientific experiments. It has been found to have moderately low acute toxicity, with no observed adverse effects at low doses.
DMCPS has potential applications in various fields of research and industry, such as in the synthesis of functionalized silica nanoparticles, the preparation of organosilicon materials for electronic applications, and the development of new antimicrobial agents.
Research on DMCPS is still ongoing, with new applications being discovered and explored. Although DMCPS has shown promise in various fields of research, there are still limitations and challenges that need to be addressed.
DMCPS has potential implications in various fields of research and industry. It can be used as a precursor to create new materials, such as high-performance polymers, coatings, and adhesives. Its unique properties, such as its solubility in organic solvents and reactivity towards different functional groups, make it a versatile building block for the synthesis of new compounds.
One limitation of DMCPS is its sensitivity to water and air, which can limit its practical use in certain applications. Future research could focus on developing new methods for synthesizing DMCPS or improving its stability under different conditions. Other future directions could include investigating its applications in fields such as energy storage, drug delivery, and catalysis.
Hydrogen Bond Acceptor Count
1
Exact Mass
161.066075890 g/mol
Monoisotopic Mass
161.066075890 g/mol
Heavy Atom Count
11
Dates
Modify: 2023-11-23
Explore Compound Types
Get ideal chemicals from 750K+ compounds








